molecular formula C13H18ClN3 B15113897 1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B15113897
M. Wt: 251.75 g/mol
InChI Key: NVPZLBMURRDHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-diketones with hydrazines can yield pyrazole derivatives. In this case, the starting materials would include a 1,3-diketone and a hydrazine derivative, which undergo cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce reduced pyrazole derivatives .

Scientific Research Applications

1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenylethyl group, in particular, may enhance its interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

1,5-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-11-13(10-15-16(11)2)14-9-8-12-6-4-3-5-7-12;/h3-7,10,14H,8-9H2,1-2H3;1H

InChI Key

NVPZLBMURRDHGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCCC2=CC=CC=C2.Cl

Origin of Product

United States

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